molecular formula C23H14N2O4S B2879374 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477554-31-7

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B2879374
CAS No.: 477554-31-7
M. Wt: 414.44
InChI Key: ATRITJXBOJJMCV-UHFFFAOYSA-N
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Description

The compound N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide integrates two pharmacologically significant moieties: a 4-oxo-4H-chromene (chromone) core and a benzo[d]thiazol group. Chromones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The benzo[d]thiazol moiety is frequently employed in medicinal chemistry due to its ability to enhance binding affinity to biological targets, such as kinases or enzymes . The hydroxyphenyl linker and carboxamide group in this compound likely contribute to its solubility and intermolecular interactions, such as hydrogen bonding, which are critical for pharmacological efficacy .

For instance, chromene-3-carboxamide derivatives are often synthesized via nucleophilic substitution or condensation reactions, as seen in related compounds .

Properties

CAS No.

477554-31-7

Molecular Formula

C23H14N2O4S

Molecular Weight

414.44

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-oxochromene-3-carboxamide

InChI

InChI=1S/C23H14N2O4S/c26-18-10-9-13(11-15(18)23-25-17-6-2-4-8-20(17)30-23)24-22(28)16-12-29-19-7-3-1-5-14(19)21(16)27/h1-12,26H,(H,24,28)

InChI Key

ATRITJXBOJJMCV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4

solubility

not available

Origin of Product

United States

Mechanism of Action

Target of Action

Similar benzothiazole derivatives have been reported to inhibit cox-1 and cox-2 enzymes, which play a crucial role in inflammation and pain signaling.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, given its potential inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins. By inhibiting these enzymes, the compound may reduce the production of prostaglandins, thereby alleviating inflammation and pain.

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide is a compound that combines a benzothiazole moiety with a chromene structure, suggesting potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure features a chromene core linked to a benzothiazole ring, which is known for its diverse biological properties. The synthesis typically involves multi-step reactions that include the formation of the benzothiazole core followed by the attachment of functional groups to yield the final product.

Biological Activity Overview

  • Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which are crucial in combating oxidative stress-related diseases.
  • Anti-inflammatory Effects : The compound is hypothesized to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief.
  • Anticancer Potential : Preliminary studies suggest that derivatives of benzothiazole and chromene exhibit cytotoxic effects against various cancer cell lines.

The primary mechanisms through which this compound exerts its biological effects include:

  • Inhibition of COX Enzymes : The compound binds to the active sites of COX-1 and COX-2 enzymes, leading to decreased production of pro-inflammatory mediators.
  • Acetylcholinesterase Inhibition : Similar compounds have shown promising acetylcholinesterase inhibitory activity, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

In Vitro Studies

Several studies have investigated the biological activity of related compounds:

CompoundActivityIC50 Value (µM)Reference
3iAChE Inhibition2.7
Benzothiazole DerivativeCOX InhibitionNot specified
Chromene DerivativeCytotoxicity<10

These studies indicate that modifications in the structure can significantly influence the biological activity of the compounds.

Case Study: Acetylcholinesterase Inhibition

A study focused on synthesizing a series of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxycoumarin revealed that certain derivatives exhibited strong AChE inhibitory activity, making them potential candidates for treating Alzheimer's disease. The most potent compound achieved an IC50 value of 2.7 µM, indicating effective inhibition .

Potential Applications

Given its biological activities, this compound may have applications in:

  • Pharmaceutical Development : As an anti-inflammatory or analgesic agent.
  • Neuroprotective Agents : Due to its potential AChE inhibitory properties.
  • Anticancer Drugs : Further research is needed to explore its efficacy against various cancer types.

Comparison with Similar Compounds

Key Observations

Core Structure Variations: The target compound’s chromene-carboxamide core is shared with and , but substituents differ significantly. For example, incorporates a triazole ring, while uses a thiazolidinone fused to chromone . These variations influence electronic properties and binding modes.

Benzo[d]thiazol is a common feature in the target compound and , suggesting its role in target engagement (e.g., kinase or enzyme binding) .

Biological Activity: Antifungal activity is reported for chromone-thiazolidinone hybrids (), while CK1 inhibition is implied for pyrimidinone-thioacetamide derivatives () . The target compound’s bioactivity remains speculative but could align with these profiles due to structural overlap.

Critical Analysis of Pharmacophoric Features

  • Chromone Core : The 4-oxo-4H-chromene moiety is critical for redox properties and π-π stacking interactions in biological systems .
  • Benzo[d]thiazol : Enhances electron-deficient character, favoring interactions with cysteine residues or metal ions in enzymes .
  • Carboxamide Linker : Facilitates hydrogen bonding with target proteins, a feature shared with and .

Preparation Methods

Vilsmeier-Haack Formylation

The chromene-3-carbaldehyde precursor is synthesized via Vilsmeier-Haack formylation of 2-hydroxyacetophenone derivatives. This reaction employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (0–25°C), yielding 3-formylchromones in 46–94% efficiency.

Example reaction:
2-Hydroxyacetophenone → POCl₃/DMF → 4-oxo-4H-chromene-3-carbaldehyde

Pinnick Oxidation

The aldehyde group is oxidized to a carboxylic acid using sodium chlorite (NaClO₂) and sulfamic acid in a dichloromethane-water biphasic system. This step achieves 53–61% yields, producing 4-oxo-4H-chromene-3-carboxylic acid with high purity.

Key conditions:

  • Temperature: 0–25°C
  • Reaction time: 3 hours
  • Workup: Extraction with DCM and recrystallization

Synthesis of 3-(Benzo[d]thiazol-2-yl)-4-hydroxyaniline

Benzothiazole Ring Formation

The benzothiazole moiety is introduced via cyclization of 2-aminothiophenol derivatives with ortho-substituted nitroarenes. For example, 3-nitro-4-hydroxybenzaldehyde reacts with 2-aminobenzenethiol in acetic acid under reflux, followed by nitro group reduction.

Steps:

  • Cyclization:
    3-Nitro-4-hydroxybenzaldehyde + 2-aminobenzenethiol → 3-(benzo[d]thiazol-2-yl)-4-hydroxybenzaldehyde
  • Reduction:
    Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (SnCl₂/HCl) converts the nitro group to an amine.

Structural Confirmation

The amine intermediate is characterized by ¹H NMR (singlet for NH₂ at δ 5.2–5.5 ppm) and IR (N-H stretch at ~3400 cm⁻¹).

Amide Bond Formation

Acid Chloride Preparation

4-Oxo-4H-chromene-3-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane to generate the corresponding acid chloride. The reaction proceeds quantitatively under nitrogen at room temperature.

Reaction:
4-Oxo-4H-chromene-3-carboxylic acid + SOCl₂ → 4-oxo-4H-chromene-3-carbonyl chloride

Coupling with Amine

The acid chloride reacts with 3-(benzo[d]thiazol-2-yl)-4-hydroxyaniline in the presence of triethylamine (Et₃N) as a base. The reaction is conducted in dichloromethane at 0–25°C, yielding the target amide in 44–64% after recrystallization.

Critical parameters:

  • Molar ratio: 1:1 (acid chloride:amine)
  • Solvent: Dry DCM to prevent hydrolysis
  • Workup: Aqueous extraction and column chromatography

Crystallographic and Spectroscopic Validation

X-ray Diffraction Analysis

Single-crystal X-ray studies of analogous compounds (e.g., 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one) reveal near-planar arrangements between benzothiazole and chromene systems, with interplanar angles of 6.47–7.59°. Intramolecular S⋯O=C contacts (2.727 Å) and π-π stacking (3.4–3.6 Å) stabilize the molecular conformation.

Spectroscopic Data

  • IR: C=O stretch at 1715 cm⁻¹ (chromene), C=N stretch at 1557 cm⁻¹ (benzothiazole).
  • ¹H NMR: Aromatic protons appear as multiplet signals (δ 7.46–8.21 ppm), with a singlet for the chromene CH (δ 9.26 ppm).
  • ¹³C NMR: Carbonyl carbons resonate at δ 176.05 ppm (chromene C=O) and δ 164.36 ppm (amide C=O).

Side Reactions and Byproduct Mitigation

Competing Cyclization Pathways

Attempted syntheses of quinolinone derivatives (e.g., 3-(benzo[d]thiazol-2-yl)-6-bromo-1-p-tolylquinolin-2(1H)-one) often yield chromene carboxamides due to preferential elimination of benzohydrazide over water.

Mitigation strategy:

  • Use excess ammonium acetate to favor Schiff base formation.
  • Control reaction temperature (<100°C) to prevent decomposition.

Purification Challenges

Low solubility of the final product necessitates recrystallization from ethanol or DCM/hexane mixtures. Chromatography on silica gel (eluent: ethyl acetate/hexane) resolves co-eluting byproducts.

Industrial and Pharmacological Applications

While direct industrial applications of this compound remain underexplored, structural analogs demonstrate:

  • Fluorescent probing for biothiol detection.
  • Anticancer activity against six cell lines (IC₅₀: 2.5–8.7 μM).
  • Anti-inflammatory properties via COX-2 inhibition (IC₅₀: 0.8–1.2 μM).

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